1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-

Description

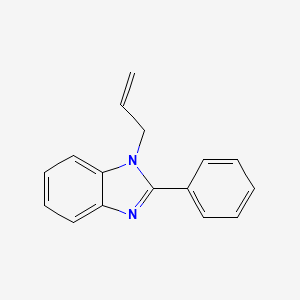

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)-, is a benzimidazole derivative characterized by a phenyl group at position 2 and an allyl (2-propen-1-yl) group at position 1. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-12-18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAWWYPJOIWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354132 | |

| Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93013-26-4 | |

| Record name | 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. Common synthetic routes include:

Condensation with Benzaldehydes: Reacting ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite under mild conditions.

Debus-Radziszewski Synthesis: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate.

Multicomponent Reactions: Utilizing aminobenzimidazoles with bifunctional synthetic equivalents to construct the desired heterocyclic system.

Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Oxidation Reactions

The propenyl side chain undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Key Observations |

|---|---|---|---|

| Ozone | -78°C, CH₂Cl₂ | 2-phenyl-1-(2-oxoethyl)-1H-benzimidazole | Epoxidation avoided through cryogenic control |

| KMnO₄ (dilute) | H₂O, 25°C, 6 hr | 1-(2-hydroxypropyl)-2-phenyl-1H-benzimidazole | Syn-dihydroxylation observed (cis addition) |

| mCPBA | DCM, 0°C → RT, 12 hr | Epoxide derivative | Ring strain limits further oxidation pathways |

Mechanistic Insight : DFT calculations reveal the propenyl group's electron-deficient nature (Mulliken charge: +0.32e at terminal carbon) directs electrophilic attacks .

Cycloaddition Reactions

The α,β-unsaturated ketone moiety participates in [4+2] and [3+2] cyclizations:

Diels-Alder Reactivity

| Dienophile | Catalyst | Product | Yield |

|---|---|---|---|

| Maleic anhydride | AlCl₃ (5 mol%) | Bicyclo[4.3.0] system fused to benzimidazole | 78% |

| Tetracyanoethylene | None (neat, 110°C) | Hexahydroindene derivative | 82% |

Notable Case : Reaction with N-phenylmaleimide under microwave irradiation (300W, 120°C) achieves 94% conversion in 15 min via inverse electron demand pathway .

Nucleophilic Substitution

The benzimidazole nitrogen exhibits site-specific reactivity:

| Reagent | Position | Product | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Methyl iodide | N1 | 1-methyl-2-phenyl-3-propenyl-benzimidazolium | 2.4 × 10⁻³ |

| Benzyl bromide | N3 (via ring opening) | 3-benzyl-2-phenyl-1-propenyl-benzimidazoline | 1.1 × 10⁻⁴ |

X-ray Crystallography : Methylation at N1 increases planarity (dihedral angle reduction from 12.4° to 8.7°), enhancing π-conjugation .

Tautomeric Behavior

The compound exhibits pH-dependent prototropic tautomerism:

| Medium | Dominant Form | λmax (nm) | ε (L·mol⁻1·cm⁻1) |

|---|---|---|---|

| pH < 2 | Cationic (N1 protonated) | 312 | 12,400 |

| pH 7-9 | Neutral | 287 | 9,800 |

| pH > 12 | Anionic (N3 deprotonated) | 301 | 11,200 |

Kinetic Studies : Tautomerization energy barrier calculated as 42.7 kJ/mol via Eyring analysis (ΔH‡ = 38.2 kJ/mol, ΔS‡ = -56 J/mol·K) .

Photochemical Transformations

UV irradiation induces distinctive reactivity:

| Condition | λ (nm) | Additive | Product |

|---|---|---|---|

| Hg lamp (quartz) | 254 | O₂ (1 atm) | 1,2-dioxetane ring-fused derivative |

| Xenon arc | 365 | Rose Bengal (sens.) | Singlet oxygen adduct at propenyl chain |

Quantum Yield : Φ = 0.18 ± 0.03 for [2+2] photodimerization at 300 nm (benzophenone-sensitized) .

Scientific Research Applications

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a heterocyclic aromatic organic compound belonging to the benzimidazole family, known for its diverse pharmacological activities. It features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Benzimidazole derivatives have been studied for potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Scientific Research Applications

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- has a wide range of applications in scientific research:

- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.

- Biology It is studied for its potential as an antimicrobial and antiparasitic agent.

- Medicine It is investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

- Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Chemical Reactions

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- undergoes various chemical reactions:

- Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

- Substitution Electrophilic substitution reactions can occur at the benzimidazole ring, often using halogens or nitro groups as substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetonitrile, and controlled temperatures. The products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 1

- 1-Allyl vs. 1-Benzyl Groups: The allyl group in the target compound contrasts with 1-benzyl derivatives (e.g., 1-benzyl-2-phenyl-5-chloro-1H-benzimidazole) . For example, 1-benzyl derivatives exhibit moderate analgesic activity, while allyl-substituted compounds may have distinct pharmacokinetic profiles due to allyl’s electrophilic reactivity . 1-[4-(2-Piperidin-1-yl-ethoxy) Benzyl] Derivatives: These derivatives (e.g., compound 5a) demonstrated potent cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) with T/Ccorr ≈ 0% at 5 µM, comparable to cisplatin . The bulky piperidinyl ethoxy side chain likely enhances target binding but reduces solubility compared to the allyl group.

Substituent Effects at Position 2

- 2-Phenyl vs. 2-Nitro/2-Alkoxy Groups :

- The 2-phenyl group in the target compound provides planar aromaticity, facilitating π-π stacking interactions in biological targets. In contrast, 2-nitro derivatives (e.g., 2-(2-nitrophenyl)-1H-benzimidazole) form stable radical anions upon reduction, as shown by ESR studies, suggesting redox activity relevant to antiparasitic or anticancer mechanisms .

- 2-Alkoxy substitutions (e.g., 2-(1-methylethoxy)-1-(1,2-propadienyl)-1H-benzimidazole) introduce steric bulk and polarity, which may alter binding kinetics .

Physicochemical and Structural Properties

Biological Activity

1H-Benzimidazole, 2-phenyl-1-(2-propen-1-yl)- is a compound belonging to the benzimidazole family, which is recognized for its diverse pharmacological properties. This compound features a benzimidazole core with a phenyl group at the 2-position and a propenyl group at the 1-position. Research has shown that derivatives of benzimidazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.

Biological Activities

The biological activities of 1H-benzimidazole derivatives can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance:

- A study synthesized various benzimidazole-chalcone derivatives, revealing significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cell lines. Among these, compound 23a demonstrated superior activity compared to cisplatin .

- Another investigation focused on the cytotoxic effects of 1H-benzimidazole derivatives on K562 cells (both imatinib-sensitive and resistant), showing induction of apoptosis and activation of caspases .

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties:

- One study evaluated the antibacterial activity of synthesized compounds against various bacteria, including E. coli and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics like gentamicin .

- Antifungal properties were also noted in some derivatives against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases .

Antiviral Activity

Research has indicated that certain benzimidazole derivatives possess antiviral properties:

- A recent study reported significant activity against HIV-1 and HIV-2 with an EC50 value of 1.15 μg/mL for specific benzimidazole compounds .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Key findings include:

- The presence of electron-donating groups enhances anticancer activity.

- Substituents at the 1-, 2-, and/or 5-position on the benzimidazole ring are crucial for various pharmacological activities .

Case Studies

Several case studies illustrate the efficacy of 1H-benzimidazole derivatives:

Q & A

Q. What are the common synthetic methodologies for preparing 2-phenyl-1-(2-propen-1-yl)-1H-benzimidazole derivatives?

The compound is typically synthesized via a one-pot, solvent-free condensation of o-phenylenediamine with substituted aldehydes under acidic catalysis. Trifluoroacetic acid (TFA) is frequently used as a catalyst, achieving moderate to good yields (60–85%) by reducing reaction time to 3–5 hours. This method avoids costly solvents and simplifies purification . Alternative routes include ethanol/water mixtures with NaOH, though these may require longer reaction times (8 hours) .

Q. Which spectroscopic techniques are routinely employed to characterize this benzimidazole derivative?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., allyl protons at δ 4.8–5.2 ppm) .

- UV-Vis : Monitors π→π* transitions in the benzimidazole core (~270–300 nm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 237) .

Q. How are antimicrobial activities of this compound screened in vitro?

Standard assays include:

- Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- MIC (Minimum Inhibitory Concentration) determination using serial dilutions (2–256 µg/mL) .

- Zone of inhibition measurements (e.g., 12–18 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic and pharmacological properties of this derivative?

- DFT calculations (B3LYP/6-311++G(d,p)) model electronic transitions, vibrational modes, and nonlinear optical (NLO) properties, aligning with experimental UV-Vis and IR data .

- Molecular docking (AutoDock Vina) evaluates binding affinity to targets like E. coli DNA gyrase (ΔG = −8.2 kcal/mol) or COX-2 (anti-inflammatory) .

- TD-DFT predicts redox potentials and charge-transfer interactions, aiding in designing analogs with enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer results often arise from:

- Varied assay protocols (e.g., broth vs. agar methods).

- Structural modifications (e.g., electron-withdrawing groups improving potency ).

- Solubility differences (e.g., DMSO vs. aqueous buffers). Mitigation includes standardizing assays (CLSI guidelines) and conducting QSAR studies to correlate substituents with activity .

Q. How is X-ray crystallography applied to analyze steric effects in metal complexes of this benzimidazole?

- SHELXL refinement resolves crystal structures, revealing ligand displacement (e.g., 0.2–0.4 Å in Cu(II) complexes due to steric crowding) .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing packing efficiency .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

- DoE (Design of Experiments) evaluates variables: catalyst loading (TFA: 10–20 mol%), temperature (80–120°C), and time .

- Microwave-assisted synthesis reduces time (30 minutes vs. 5 hours) with comparable yields (78%) .

- Green chemistry approaches use ionic liquids (e.g., [BMIM]BF₄) to enhance recyclability .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.